Sodium (6R-(6alpha,7beta(R*)))-3-(acetoxymethyl)-7-((formyloxy)phenylacetamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate
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Overview
Description
Sodium (6R-(6alpha,7beta(R*)))-3-(acetoxymethyl)-7-((formyloxy)phenylacetamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a bicyclic structure with multiple functional groups, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (6R-(6alpha,7beta(R*)))-3-(acetoxymethyl)-7-((formyloxy)phenylacetamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate typically involves multi-step organic reactions. The process may start with the formation of the bicyclic core, followed by the introduction of various functional groups through specific reagents and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
Sodium (6R-(6alpha,7beta(R*)))-3-(acetoxymethyl)-7-((formyloxy)phenylacetamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound may be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Functional groups within the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with fewer oxygen atoms.
Scientific Research Applications
Sodium (6R-(6alpha,7beta(R*)))-3-(acetoxymethyl)-7-((formyloxy)phenylacetamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Sodium (6R-(6alpha,7beta(R*)))-3-(acetoxymethyl)-7-((formyloxy)phenylacetamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Sodium (6R-(6alpha,7beta(R*)))-3-(acetoxymethyl)-7-((formyloxy)phenylacetamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate include other bicyclic organic compounds with similar functional groups.
Uniqueness
What sets this compound apart from others is its unique combination of functional groups and its specific stereochemistry, which may confer distinct chemical and biological properties
Properties
CAS No. |
62442-74-4 |
---|---|
Molecular Formula |
C19H17N2NaO8S |
Molecular Weight |
456.4 g/mol |
IUPAC Name |
sodium;(6R,7R)-3-(acetyloxymethyl)-7-[[(2R)-2-formyloxy-2-phenylacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C19H18N2O8S.Na/c1-10(23)28-7-12-8-30-18-13(17(25)21(18)14(12)19(26)27)20-16(24)15(29-9-22)11-5-3-2-4-6-11;/h2-6,9,13,15,18H,7-8H2,1H3,(H,20,24)(H,26,27);/q;+1/p-1/t13-,15-,18-;/m1./s1 |
InChI Key |
ZSNQDTMLBUOTDM-ZRCLMYKLSA-M |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)OC=O)SC1)C(=O)[O-].[Na+] |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)OC=O)SC1)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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